N,N'-di-tert-Butylcarbodiimide
Overview
Description
N,N'-di-tert-Butylcarbodiimide is a chemical compound that belongs to the class of carbodiimides, which are characterized by the presence of a functional group consisting of a carbon atom double-bonded to two nitrogen atoms (N=C=N). Carbodiimides are known for their distinctive chemical properties and are particularly useful in organic chemistry for the synthesis of N-heterocycles .
Synthesis Analysis
The synthesis of N,N'-di-tert-Butylcarbodiimide is not directly described in the provided papers. However, carbodiimides can be synthesized through the dehydration of ureas or from isocyanates. The reaction of N-alkyl-N'-(trimethylsilyl)carbodiimides with nitrating agents has been shown to afford alkyl(nitro)cyanamides and N-alkyl-N'-nitrocarbodiimides, which indicates the reactivity of carbodiimides under certain conditions .
Molecular Structure Analysis
The molecular structure of carbodiimides is characterized by the C=N double bond, which is linear and contributes to the reactivity of these compounds. The tert-butyl groups attached to the nitrogen atoms in N,N'-di-tert-Butylcarbodiimide would add steric bulk, potentially influencing the reactivity and stability of the molecule. The presence of tert-butyl groups in related compounds has been shown to affect the rotational features of carbon-nitrogen bonds, as seen in the study of N-aryl maleimides .
Chemical Reactions Analysis
Carbodiimides participate in a variety of chemical reactions, particularly in the synthesis of N-heterocycles. They can act as coupling agents in peptide synthesis and are involved in the activation of carboxylic acids. The reactivity of N,N'-di-tert-Butylcarbodiimide would likely be similar, with the tert-butyl groups influencing its reactivity profile. For example, N-(tert-butyl)-N'-nitrocarbodiimide has been used to synthesize N-alkyl(aryl)-substituted N'-(tert-butyl)-N''-nitroguanidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-di-tert-Butylcarbodiimide would be influenced by the tert-butyl substituents. These bulky groups can increase solubility in organic solvents and decrease the density of the material. The presence of tert-butyl groups in related polyimide structures has been shown to result in materials with low dielectric constants, high thermal stability, and good mechanical properties . The electrochemical stability of polyimides with tert-butyl groups has also been demonstrated .
Scientific Research Applications
Environmental Presence and Effects
N,N'-di-tert-Butylcarbodiimide (N,N'-DTC) derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are synthetic phenolic antioxidants widely used in industrial and commercial products. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, river water, and human tissues such as fat, serum, urine, breast milk, and fingernails. Exposure pathways include food intake, dust ingestion, and use of personal care products. Toxicity studies indicate potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some derivatives. BHT-Q, a transformation product of BHT, has been shown to cause DNA damage at low concentrations. Future research directions include investigating novel high molecular weight SPAs, studying the effects of co-exposure to multiple SPAs, and developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Synthesis of N-Heterocycles
N,N'-DTC derivatives like tert-butanesulfinamide are crucial in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used in the asymmetric synthesis of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutically relevant compounds. The methodology offers general access to these N-heterocycles, highlighting the significance of N,N'-DTC derivatives in synthetic chemistry (Philip et al., 2020).
Neuroprotective Potential
N,N'-DTC derivatives like 3-N-Butylphthalide (NBP) have shown significant neuroprotective effects, particularly in treating ischemic stroke and degenerative diseases. NBP promotes better post-stroke outcomes and acts on multiple mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. Despite challenges in transitioning from experimental to clinical practice, NBP and its derivatives hold promise as therapeutic agents for various neurological conditions (Abdoulaye & Guo, 2016).
Bioactivity of Analogs
2,4-Di-tert-butylphenol (2,4-DTBP), a common N,N'-DTC derivative, exhibits potent toxicity against a wide range of organisms, including its producers. Despite its autotoxic nature, 2,4-DTBP and its analogs are produced by a variety of organisms across different kingdoms. The understanding of why organisms produce these toxic compounds is still limited, but they might serve endocidal regulatory functions. The structural diversity of 2,4-DTBP and its analogs reflects their potential as bioactive compounds with various applications (Zhao et al., 2020).
Decomposition of Environmental Pollutants
N,N'-DTC derivatives play a role in the decomposition of environmental pollutants like methyl tert-butyl ether (MTBE) by adding hydrogen in cold plasma reactors. This innovative approach demonstrates the feasibility of using radiofrequency (RF) plasma reactors for decomposing and converting MTBE into less harmful compounds. Such applications are crucial in addressing the environmental concerns associated with the release of oxygenates like MTBE into the environment (Hsieh et al., 2011).
Safety And Hazards
properties
InChI |
InChI=1S/C9H18N2/c1-8(2,3)10-7-11-9(4,5)6/h1-6H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVWLLCLTVBSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C=NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219155 | |
Record name | Di-tert-butylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di-tert-Butylcarbodiimide | |
CAS RN |
691-24-7 | |
Record name | N,N′-Methanetetraylbis[2-methyl-2-propanamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butylcarbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butylcarbodiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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